molecular formula C28H24N10O2 B12366785 Her2-IN-17

Her2-IN-17

Cat. No.: B12366785
M. Wt: 532.6 g/mol
InChI Key: KUVIPLMYEIFASB-UHFFFAOYSA-N
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Description

HER2-IN-17 (Compound 2) is a small-molecule inhibitor targeting the HER2 tyrosine kinase, specifically engineered to address the YVMA insertion mutation in exon 20 of the HER2 gene. This mutation is prevalent in a subset of non-small cell lung cancer (NSCLC) patients and is associated with resistance to conventional HER2-targeted therapies . This compound demonstrates potent inhibitory activity, with an IC50 value of <200 nM against the HER2 YVMA mutant, making it a promising candidate for precision oncology in NSCLC . Unlike monoclonal antibodies such as trastuzumab, this compound acts intracellularly, directly blocking kinase activity and downstream signaling pathways, which may circumvent extracellular resistance mechanisms.

Properties

Molecular Formula

C28H24N10O2

Molecular Weight

532.6 g/mol

IUPAC Name

1-[3-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrazol-1-yl]azetidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C28H24N10O2/c1-3-26(39)35-14-21(15-35)38-13-19(12-31-38)23-7-9-37-27(23)28(30-17-33-37)34-20-4-5-24(18(2)10-20)40-22-6-8-36-25(11-22)29-16-32-36/h3-13,16-17,21H,1,14-15H2,2H3,(H,30,33,34)

InChI Key

KUVIPLMYEIFASB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4=CN(N=C4)C5CN(C5)C(=O)C=C)OC6=CC7=NC=NN7C=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-17 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for HER2. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the compound meets the required specifications. The production process also involves the use of advanced equipment and automation to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Her2-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products

Scientific Research Applications

Her2-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

Her2-IN-17 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Similar HER2-Targeting Compounds

Mechanism of Action and Target Specificity

Parameter HER2-IN-17 Trastuzumab
Class Small-molecule inhibitor Monoclonal antibody (IgG1)
Target HER2 YVMA exon 20 insertion mutant HER2 extracellular domain (wild-type)
Binding Site Intracellular kinase domain Extracellular domain (subdomain IV)
Primary Use NSCLC with HER2 YVMA mutations HER2-positive breast cancer
Administration Oral (presumed) Intravenous

This compound’s specificity for the YVMA mutant distinguishes it from trastuzumab, which binds to wild-type HER2 overexpressed in breast cancer. While trastuzumab inhibits ligand-independent dimerization and induces antibody-dependent cellular cytotoxicity (ADCC), this compound directly suppresses kinase activation, offering a mechanistic advantage in mutation-driven resistance .

Efficacy and Clinical Outcomes

Metric This compound Trastuzumab
IC50/EC50 <200 nM (HER2 YVMA mutant) N/A (binds HER2 with KD ~0.1–5 nM)
Clinical Response Preclinical data (NSCLC models) 50% objective response in metastatic breast cancer
Survival Benefit Under investigation 33% reduction in death risk (HR 0.67)
Cardiotoxicity Not reported 4.1%–27% class III/IV cardiac dysfunction

Trastuzumab’s efficacy in HER2-positive breast cancer is well-documented, with a 12% absolute improvement in 3-year disease-free survival when combined with chemotherapy .

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